3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine

Description

BenchChem offers high-quality 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methyl-1H-benzimidazol-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-8-4-2-5-9-11(8)14-10(13-9)6-3-7-12/h2,4-5H,3,6-7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKFDVSAENEGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651272 | |

| Record name | 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933736-02-8 | |

| Record name | 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Identification of Potential Biological Targets for 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine

Abstract: The benzimidazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This guide focuses on 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine, a compound whose specific biological targets are not yet elucidated. We present a comprehensive, multi-pronged strategy for the deconvolution of its mechanism of action, designed for researchers in drug discovery and chemical biology. This document outlines a logical progression from broad, hypothesis-generating screening to specific, hypothesis-driven validation and unbiased proteomic-based target identification. Our approach is grounded in the established pharmacology of the benzimidazole class, emphasizing protein kinases as a primary hypothetical target class. Detailed experimental workflows, data interpretation frameworks, and the rationale behind key scientific choices are provided to empower researchers to systematically uncover the therapeutic potential of this and similar molecules.

Introduction: The Benzimidazole Core and Therapeutic Potential

The compound 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine belongs to the benzimidazole family, a class of heterocyclic aromatic compounds formed by the fusion of a benzene and an imidazole ring.[2] This scaffold is structurally analogous to naturally occurring purines, which allows benzimidazole-containing molecules to readily interact with a multitude of biopolymers and biological targets.[1] Consequently, benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antifungal, antiviral, anthelmintic, anti-inflammatory, and antihypertensive effects.[2][3][]

Prominent examples of successful drugs built on this scaffold include the proton pump inhibitors omeprazole and lansoprazole, the anthelmintics albendazole and mebendazole, and the anticancer agent bendamustine.[3][5][6] The diverse mechanisms of these drugs, which range from inhibiting microtubule polymerization to blocking receptor tyrosine kinases, highlight the versatility of the benzimidazole core.[6][7]

Given this precedent, 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine is a compelling candidate for further investigation. This guide provides a systematic roadmap for identifying its biological targets and elucidating its mechanism of action.

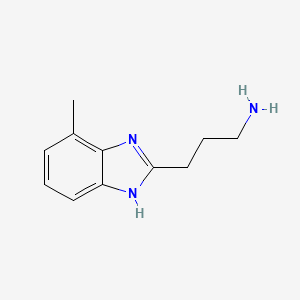

Chemical Structure of the Compound of Interest:

-

Name: 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine

-

Structure:

(Illustrative structure, as a real-time generated image is not possible)

Hypothesis Generation: Prioritizing Probable Target Classes

Based on extensive literature reviews of structurally related compounds, we can formulate several primary hypotheses for the biological targets of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine.

Primary Hypothesis: Protein Kinase Inhibition The most prominent and well-documented target class for advanced benzimidazole derivatives is the protein kinase family.[1][8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[8] Numerous benzimidazole compounds have been developed as potent inhibitors of various kinases, including:

-

Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are critical for tumor angiogenesis and growth.[6][9]

-

Intracellular Kinases: Involved in signaling pathways that control cell division and survival.

A structurally related compound, 1-cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl]-urea, is known to work by blocking several protein kinases.[10] This strongly suggests that kinase inhibition is a highly probable mechanism of action.

Secondary Hypotheses:

-

Tubulin Polymerization Inhibition: Classic benzimidazole anthelmintics like albendazole and mebendazole function by binding to β-tubulin and disrupting microtubule formation, leading to cell cycle arrest and apoptosis.[5][7] This remains a plausible mechanism.

-

Topoisomerase Inhibition / DNA Intercalation: Certain benzimidazole-acridine hybrids have shown potent activity as Topoisomerase I (Topo I) inhibitors, preventing the re-ligation of single-strand DNA breaks.[1]

A Phased Experimental Strategy for Target Deconvolution

We propose a three-phase experimental workflow designed to efficiently identify and validate the biological target(s) of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine. This strategy balances broad, unbiased screening with focused, hypothesis-driven validation.

Caption: Overall workflow for target identification.

Phase 1: Broad-Spectrum Activity Screening

The initial goal is to confirm that the compound is biologically active and to generate initial hypotheses from a broad, unbiased perspective.

A. Phenotypic Screening: A primary screen across a panel of diverse human cancer cell lines (e.g., the NCI-60 panel) is recommended. This provides data on the compound's cytotoxicity and can reveal patterns of sensitivity, suggesting a particular mechanism of action.

B. Kinome Profiling: Given the strong primary hypothesis, a broad in vitro kinase screen is a highly efficient next step. Several commercial services offer profiling against panels of over 400 kinases.[11][12][13]

-

Rationale: This single experiment rapidly tests the primary hypothesis and provides a comprehensive overview of the compound's kinase selectivity.[8] A selective "hit" on one or more kinases immediately provides a strong, actionable lead.

-

Data Presentation: Results are typically presented as percent inhibition at a fixed concentration (e.g., 1 or 10 µM).

| Kinase Target | Family | % Inhibition @ 1 µM |

| VEGFR2 (KDR) | Tyrosine Kinase | 98% |

| FGFR1 | Tyrosine Kinase | 95% |

| PDGFRβ | Tyrosine Kinase | 89% |

| CDK2/CycA | CMGC | 15% |

| SRC | Tyrosine Kinase | 12% |

| (Table represents hypothetical data for illustrative purposes) |

Phase 2: Hypothesis-Driven Target Validation

Data from Phase 1 will guide specific validation experiments. If the kinome scan reveals potent activity against specific kinases, the following steps are crucial.

A. Biochemical Validation: Determine the half-maximal inhibitory concentration (IC50) for the top kinase "hits" from the initial screen. This quantitative measure confirms potency. Continuous, real-time kinetic assays are preferred over single time-point endpoint assays as they provide more accurate data and can reveal the mechanism of inhibition.[12]

B. Cellular Target Engagement: Confirming that the compound inhibits the target kinase within a living cell is a critical validation step.[14]

-

Protocol: Western Blotting for Phospho-Protein Substrates

-

Select a cell line known to have high activity of the target kinase.

-

Treat cells with a dose-range of the compound for a specified time (e.g., 1-2 hours).

-

Lyse the cells and prepare protein extracts.

-

Perform SDS-PAGE to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase.

-

Also, probe a parallel blot with an antibody for the total amount of the substrate protein to ensure equal loading.

-

Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.

-

Expected Result: A dose-dependent decrease in the phosphorylated substrate signal indicates successful target engagement and inhibition in the cell.

-

Caption: Hypothetical kinase inhibition pathway.

Phase 3: Unbiased Identification of Novel Targets

If phenotypic screens show activity but kinome profiling is negative, or to discover all potential off-targets, an unbiased approach is necessary. Affinity chromatography coupled with mass spectrometry (AP-MS) is the gold standard for this purpose.[15][16][17]

Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

-

Chemical Probe Synthesis: The first step is to synthesize a chemical probe by attaching an affinity tag (most commonly biotin) to the parent compound. This requires identifying a non-essential position on the molecule where the linker and tag can be attached without disrupting its binding activity.[15]

-

Immobilization: The biotinylated probe is then immobilized on a solid support, typically streptavidin-coated agarose or magnetic beads.[15]

-

Affinity Purification: The immobilized probe is incubated with a complex protein mixture, such as a total cell lysate. Proteins that bind to the compound will be captured on the beads.[18]

-

Washing and Elution: Non-specifically bound proteins are washed away. The specifically bound proteins are then eluted from the beads.

-

Proteomic Analysis: The eluted proteins are identified using high-resolution mass spectrometry (LC-MS/MS).

Caption: Workflow for AP-MS target identification.

Data Analysis: The list of identified proteins must be carefully analyzed. True binding partners should be significantly enriched in the sample incubated with the active compound compared to negative controls (e.g., beads alone, or beads with an inactive structural analog).

Conclusion and Future Directions

The strategy outlined in this guide provides a robust and systematic framework for the comprehensive target deconvolution of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine. By initiating with broad screening to generate data-driven hypotheses and progressing through rigorous biochemical and cellular validation, researchers can build a strong evidence base for the compound's mechanism of action. The integration of unbiased, affinity-based proteomics ensures that novel or unexpected targets are not overlooked. Elucidating the precise molecular targets is the foundational step in translating a promising chemical scaffold into a potential therapeutic agent.

References

-

Target Identification and Validation (Small Molecules) - University College London. [Link]

-

Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC. [Link]

-

Kinome Profiling Service | MtoZ Biolabs. [Link]

-

KinomePro - Pamgene. [Link]

-

Biological activities of benzimidazole derivatives: A review - International Science Community Association. [Link]

-

Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions - MDPI. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery - PMC. [Link]

-

Kinase Panel Profiling I Pharmaron CRO Services. [Link]

-

Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry. [Link]

-

Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. [Link]

-

Target Identification and Validation in Drug Discovery | Chemspace. [Link]

-

Small-molecule Target and Pathway Identification - Broad Institute. [Link]

-

What Is Affinity Selection-Mass Spectrometry? - Virscidian. [Link]

-

Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed. [Link]

-

Affinity Chromatography - Creative Biolabs. [Link]

-

Affinity-based screening - European Pharmaceutical Review. [Link]

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]

-

Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands - BrJAC. [Link]

-

Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - Taylor & Francis. [Link]

-

Benzimidazole Derivatives in Breast Cancer: Target-Specific Therapeutic Breakthroughs. [Link]

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC. [Link]

-

In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity | ACS Omega. [Link]

-

Public summary of positive opinion for orphan designation of 1-cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl). [Link]4-yl-urea-treatment-acute-myeloid-leukaemia_en.pdf)

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. isca.in [isca.in]

- 5. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. KinomePro - Pamgene [pamgene.com]

- 12. assayquant.com [assayquant.com]

- 13. pharmaron.com [pharmaron.com]

- 14. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. creative-biolabs.com [creative-biolabs.com]

Technical Profile: 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine

CAS Registry Number: 933736-02-8

Executive Summary

3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine is a specialized heterocyclic building block utilized primarily in medicinal chemistry and supramolecular material science.[1] Structurally, it consists of a benzimidazole core substituted at the C2 position with a propyl-amine chain and at the C4 position with a methyl group.

This compound serves as a critical scaffold in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, particularly targeting histamine receptors (H3/H4), and as a semi-rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras). Its amphiphilic nature—combining a basic primary amine tail with an aromatic, hydrogen-bond-donating benzimidazole head—makes it an ideal candidate for fragment-based drug design (FBDD).

Physicochemical Identity

The following data establishes the baseline identity for quality control and analytical verification.

| Property | Specification |

| CAS Number | 933736-02-8 |

| IUPAC Name | 3-(4-methyl-1H-benzimidazol-2-yl)propan-1-amine |

| Molecular Formula | C₁₁H₁₅N₃ |

| Molecular Weight | 189.26 g/mol |

| Exact Mass | 189.1266 Da |

| Predicted pKa (Amine) | ~10.2 (Basic tail) |

| Predicted pKa (Benzimidazole) | ~5.6 (Pyridinic nitrogen) |

| Solubility | Soluble in DMSO, Methanol; Water soluble as HCl salt |

| Appearance | Off-white to pale yellow solid (Free base) |

Synthesis & Production Methodology

The synthesis of 2-substituted benzimidazoles is classically achieved via the Phillips Condensation . For this specific isomer, the reaction requires careful selection of the diamine precursor to ensure the methyl group is positioned at C4.

Retrosynthetic Logic

-

Core Formation: Acid-catalyzed cyclocondensation of a 1,2-phenylenediamine derivative with a carboxylic acid equivalent.

-

Regiochemistry: The use of 3-methyl-1,2-phenylenediamine (2,3-diaminotoluene) ensures the methyl substitution ends up at the 4-position of the benzimidazole ring.

-

Linker Introduction:

-Aminobutyric acid (GABA) or 2-pyrrolidone serves as the source for the propyl-amine chain.

Protocol: Acid-Catalyzed Condensation

This protocol is adapted from standard methodologies for 2-aminoalkylbenzimidazoles.

Reagents:

-

3-Methyl-1,2-phenylenediamine (1.0 eq)

- -Aminobutyric acid (GABA) (1.0 eq)[2]

-

Hydrochloric acid (4M to 6M)

Step-by-Step Workflow:

-

Dissolution: Dissolve 3-methyl-1,2-phenylenediamine and GABA in 4M HCl. The acid acts as both solvent and catalyst.

-

Reflux: Heat the mixture to reflux (approx. 100–110°C) for 12–24 hours. The harsh acidic conditions promote the formation of the amide intermediate followed by rapid cyclodehydration to the benzimidazole.

-

Cooling: Cool the reaction mixture to room temperature.

-

Filtration (Impurity Removal): Filter off any insoluble dark byproducts.

-

Basification: Neutralize the filtrate with NaOH or NH₄OH to pH > 10. The free base product will precipitate or oil out.

-

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.

-

Salt Formation (Optional but Recommended): Treat the organic phase with HCl in dioxane/ether to precipitate the dihydrochloride salt, which is more stable and easier to handle.

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the production of the target benzimidazole derivative via acid-catalyzed condensation.

Analytical Characterization & Handling

Trustworthiness in chemical biology relies on rigorous validation. The following expected signals confirm the structure.

Expected NMR Profile (¹H NMR, DMSO-d₆)

-

Aromatic Region (7.0–7.5 ppm): Multiplets corresponding to the 3 protons on the benzimidazole ring. The pattern will be asymmetric due to the 4-methyl substitution.

-

Methyl Group (2.4–2.6 ppm): A distinct singlet integrating to 3H (Ar-CH₃).

-

Propyl Chain:

-

Triplet (~2.8–3.0 ppm): CH₂ adjacent to the benzimidazole ring.

-

Multiplet (~1.9–2.1 ppm): Central CH₂ of the propyl chain.

-

Triplet (~2.6–2.8 ppm): CH₂ adjacent to the primary amine (shifted downfield if protonated).

-

Storage & Stability

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator.

-

Temperature: Long-term storage at -20°C is recommended to prevent oxidation of the amine.

-

Light Sensitivity: Benzimidazoles can be light-sensitive; store in amber vials.

Applications in Drug Discovery

This compound is not merely a reagent; it is a pharmacophore scaffold.

Histamine Receptor Ligands

The structure mimics Impentamine (an imidazole derivative) but offers a more lipophilic core (benzimidazole).

-

H3/H4 Antagonists: The 4-methyl group provides steric bulk that can induce selectivity profiles different from the unsubstituted parent.

-

Mechanism: The basic amine interacts with Aspartate residues in the GPCR binding pocket (e.g., Asp113 in H3), while the benzimidazole ring engages in

-stacking interactions.

Linker Chemistry (PROTACs)

In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity are crucial.

-

Utility: The propyl chain provides a defined distance (~3-4 Å), and the benzimidazole acts as a rigid "exit vector" from the ligand.

-

Conjugation: The primary amine is readily reactive with NHS-esters or carboxylic acids to form stable amide bonds.

Supramolecular Assembly Decision Tree

When using this molecule for crystal engineering or salt screening, follow this decision logic:

Figure 2: Decision logic for utilizing the scaffold in medicinal chemistry vs. material science applications.

References

-

Taylor & Francis (Journal of Coordination Chemistry). Three-Dimensional Supramolecular of 2-(γ-Aminopropyl)benzimidazole Dichloride Dihydrate via Various Hydrogen Bonds. (Provides the foundational synthesis protocol for the analog). Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Benzimidazoles (Phillips Condensation). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties and Characterization of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine, a molecule of significant interest within the benzimidazole class of heterocyclic compounds. We will move beyond a simple statement of its molecular weight to deliver a comprehensive overview of its physicochemical properties, the theoretical basis and experimental verification of its mass, and the broader analytical workflows required for its definitive characterization. This document is designed to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this compound in medicinal chemistry and drug development, emphasizing the causality behind experimental choices and the principles of analytical self-validation.

The Benzimidazole Scaffold: A Cornerstone in Medicinal Chemistry

The benzimidazole core, formed by the fusion of benzene and imidazole rings, is a privileged scaffold in drug discovery.[1][2] Its structural similarity to naturally occurring nucleotides allows its derivatives to readily interact with a multitude of biological macromolecules, leading to a broad spectrum of pharmacological activities.[3] The versatility and ease of synthesis of the benzimidazole framework have made it a promising foundation for developing novel therapeutics.[2]

Benzimidazole derivatives have been extensively documented for a wide array of biological actions, including:

The specific therapeutic effect of a benzimidazole derivative is intricately linked to its chemical structure and substitution patterns, which dictate its mechanism of action and target affinity.[1][2] A thorough understanding of the fundamental physicochemical properties of a novel derivative, such as 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine, is the critical first step in its journey from a laboratory curiosity to a potential clinical candidate.

Core Physicochemical Properties

Precise identification and characterization of a compound begin with its fundamental properties. The key identifiers and physicochemical data for 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-(4-methyl-1H-1,3-benzodiazol-2-yl)propan-1-amine | [4] |

| CAS Number | 933736-02-8 | [4] |

| Molecular Formula | C₁₁H₁₅N₃ | [4][5] |

| Molecular Weight | 189.26 g/mol | [4][5] |

| Exact Mass | 189.1266 u | [4] |

It is crucial to distinguish between Molecular Weight and Exact Mass . Molecular weight (or molar mass) is an average calculation based on the natural isotopic abundance of each element. In contrast, exact mass is the calculated mass of a molecule containing only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N). This distinction is vital for high-resolution mass spectrometry analysis.

Determination of Molecular Weight: From Theory to Practice

The molecular weight of a compound is one of its most fundamental characteristics. Its determination is a process of both theoretical calculation and rigorous experimental validation.

Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C₁₁H₁₅N₃).

-

Carbon (C): 11 atoms × 12.011 u = 132.121 u

-

Hydrogen (H): 15 atoms × 1.008 u = 15.120 u

-

Nitrogen (N): 3 atoms × 14.007 u = 42.021 u

-

Total Molecular Weight: 132.121 + 15.120 + 42.021 = 189.262 g/mol

This theoretical value serves as the primary reference point for all experimental verification.

Experimental Verification by Mass Spectrometry

Mass Spectrometry (MS) is the definitive analytical technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct and highly accurate confirmation of the compound's mass. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules like the target amine, as it minimizes fragmentation and typically produces a prominent protonated molecular ion ([M+H]⁺).

Caption: Experimental workflow for molecular weight verification using ESI-MS.

-

Sample Preparation:

-

Accurately weigh and dissolve approximately 1 mg of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine in 1 mL of a suitable solvent mixture, such as 50:50 methanol:water, to create a 1 mg/mL stock solution.

-

Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL. The addition of a small amount of acid (e.g., 0.1% formic acid) is often used to promote protonation and enhance the signal in positive ion mode.

-

-

Instrument Setup (Example Parameters):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.

-

Mass Range: Scan from m/z 50 to 500 to ensure capture of the expected ion.

-

-

Data Acquisition and Interpretation:

-

Infuse the prepared sample into the mass spectrometer.

-

Acquire the mass spectrum. For 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine (exact mass = 189.1266 u), the expected primary ion in the spectrum will be the protonated molecule, [M+H]⁺.

-

Expected Result: A prominent peak should be observed at m/z ≈ 190.1339 (189.1266 + 1.0073 for H⁺).

-

Validation: The experimentally observed m/z value should match the theoretically calculated value within the mass accuracy tolerance of the instrument (e.g., <5 ppm for a high-resolution mass spectrometer). This close correlation provides definitive confirmation of the compound's molecular weight and elemental composition.

-

Integrated Analytical Workflow for Structural Confirmation

While mass spectrometry confirms molecular weight, a comprehensive characterization to ensure identity, structure, and purity is essential for any research or development application. This requires an integrated approach employing multiple analytical techniques.

Caption: Integrated workflow for synthesis, purification, and characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the covalent bond framework of the molecule. The chemical shifts, integration, and coupling patterns of the proton and carbon signals must be consistent with the proposed structure of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine.

-

High-Performance Liquid Chromatography (HPLC): This technique is the industry standard for assessing the purity of a compound. By separating the target compound from any impurities or starting materials, HPLC with UV or MS detection provides a quantitative measure of purity, which is critical for ensuring the reliability and reproducibility of subsequent biological assays.

Conclusion

The molecular weight of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine is 189.26 g/mol . This value, rooted in its molecular formula C₁₁H₁₅N₃, is not merely a static number but a cornerstone property that is confirmed through rigorous experimental analysis, primarily high-resolution mass spectrometry. For professionals in drug development, this validated data point is the first step in a comprehensive characterization workflow that ensures the identity, structure, and purity of the molecule. A thorough understanding and application of these analytical principles are fundamental to advancing promising compounds from the bench to preclinical and clinical evaluation.

References

- Echemi. (n.d.). 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine.

- Al-Busaidi, I. J., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed.

- ResearchGate. (2025). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.

- Bentham Science Publisher. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development.

- Cureus. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.

- PubMed. (2021). Benzimidazoles in Drug Discovery: A Patent Review.

- Huateng Pharma. (n.d.). 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine.

Sources

solubility profile of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine

An In-Depth Technical Guide to the Solubility Profile of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor solubility can lead to insufficient drug absorption, variable clinical outcomes, and significant formulation challenges. This guide provides a comprehensive framework for characterizing the solubility profile of a novel benzimidazole derivative, 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine, a representative basic compound. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for determining kinetic and thermodynamic solubility, assessing the profound impact of pH, and establishing the ionization constant (pKa). The methodologies described herein are grounded in regulatory expectations, such as the International Council for Harmonisation (ICH) guidelines, and are designed to generate the robust data required for critical decision-making in the drug discovery and development pipeline.

Introduction: The Central Role of Solubility in Drug Discovery

In the journey of a new chemical entity (NCE) from the laboratory to the clinic, its fundamental physicochemical properties dictate the path forward. Among these, aqueous solubility stands out as a paramount parameter, particularly for orally administered drugs. The Biopharmaceutics Classification System (BCS), a cornerstone of modern drug development, categorizes drugs based on their solubility and intestinal permeability, directly linking these in vitro properties to in vivo performance.[1][2] An API is considered "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[3][4]

The compound at the center of this guide, 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine, belongs to the benzimidazole class. Benzimidazoles are a privileged scaffold in medicinal chemistry, known for a wide array of pharmacological activities.[5][6][7] Structurally, this molecule possesses two basic centers: the propan-1-amine group and the imidazole ring nitrogens. This basicity predicts that its solubility will be highly dependent on pH, a characteristic that must be thoroughly investigated.[8][9]

This guide will therefore not just present data, but will elucidate the process of generating a comprehensive solubility profile for a novel, ionizable API, establishing a self-validating system of protocols to ensure data integrity and scientific rigor.

Caption: A logical workflow for solubility profiling of a novel API.

Kinetic Solubility Assessment: A High-Throughput Approach for Early Discovery

During early discovery, when hundreds or thousands of compounds are synthesized, speed and material economy are paramount. Kinetic solubility assays, typically using turbidimetry, provide a rapid assessment to rank-order compounds and flag potential liabilities.[10][11] This method measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[12][13]

Causality Behind Experimental Choices

-

Why DMSO Stock? Most discovery compounds are stored in DMSO. This assay mimics the conditions of many high-throughput biological screens, where compounds are introduced from DMSO stocks. This makes the data directly relevant for diagnosing potential artifacts (like compound precipitation) in bioassays.[14]

-

Why Turbidimetry? Measuring light scattering (turbidity) is extremely fast and amenable to automation in 96- or 384-well plate formats, making it ideal for screening large compound libraries.[11][12]

Experimental Protocol: Turbidimetric Kinetic Solubility

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.03 mM).

-

Addition to Buffer: Using a liquid handler, rapidly add 2 µL of each DMSO concentration to 98 µL of phosphate-buffered saline (PBS, pH 7.4) in a clear-bottomed 96-well analysis plate. This results in a final DMSO concentration of 2%.

-

Incubation: Incubate the plate at room temperature (or 37°C) for 1-2 hours to allow for precipitation.[13]

-

Measurement: Read the absorbance (as a measure of turbidity) of each well at a wavelength of 620 nm using a plate reader.[11]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly above the background (buffer + 2% DMSO).

Hypothetical Data Presentation

| Compound | Buffer | Kinetic Solubility (µM) |

| 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine | PBS (pH 7.4) | 85 |

| Propranolol (High Solubility Control) | PBS (pH 7.4) | > 200 |

| Felodipine (Low Solubility Control) | PBS (pH 7.4) | < 5 |

The Impact of pH: pKa Determination and the pH-Solubility Profile

For an ionizable compound like our target molecule, the kinetic solubility at a single pH provides an incomplete picture. The ionization state, governed by the compound's pKa and the solution's pH, dramatically influences solubility.[15][16] As a weak base, 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine will become protonated and more soluble as the pH of the environment decreases.[8][9] Determining the pKa is therefore a prerequisite for understanding its full solubility profile.

pKa Determination by UV-Vis Spectrophotometry

The ionization of a molecule often alters its chromophore, leading to a change in its UV-Vis absorbance spectrum. By measuring this change across a range of pH values, a sigmoid curve can be generated, with the inflection point corresponding to the pKa.[17]

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 12).

-

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Add a small, constant aliquot of this stock to each buffer to create solutions of identical concentration.

-

Spectral Acquisition: Measure the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer.

-

Data Analysis: Identify a wavelength with a significant change in absorbance upon ionization. Plot absorbance at this wavelength versus pH. Fit the data to a sigmoidal dose-response curve. The pH at the inflection point of the curve is the experimental pKa.[17]

Caption: Ionization states of a dibasic compound vs. pH.

Thermodynamic Solubility: The Gold Standard

While kinetic solubility is useful for screening, thermodynamic or equilibrium solubility represents the true saturation point of the most stable crystalline form of the compound.[18] It is the definitive measure required for regulatory submissions and for understanding the maximum achievable concentration for oral absorption.[14][19] The "gold standard" for this measurement is the shake-flask method.[20][21][22]

Causality Behind Experimental Choices

-

Why Shake-Flask? This method ensures that the system reaches true thermodynamic equilibrium by allowing sufficient time (typically 24-72 hours) for the dissolution of the solid material to saturate the solution.[18][21] This contrasts with kinetic methods where precipitation from a supersaturated solution is measured.

-

Why pH 1.2 to 6.8? This range is stipulated by regulatory guidelines like ICH M9 because it represents the physiological pH range of the gastrointestinal tract, from the stomach (pH ~1.2) to the lower intestine (pH ~6.8).[3][23]

-

Why 37 °C? This temperature is used to mimic physiological conditions in the human body.[4][24]

Experimental Protocol: ICH-Compliant Shake-Flask Method

-

Media Preparation: Prepare aqueous buffers at a minimum of three pH values: 1.2, 4.5, and 6.8, as specified by ICH M9.[24]

-

Addition of Compound: Add an excess amount of solid 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine to a known volume of each buffer in a glass vial. The solid should be visibly present at the end of the experiment.

-

Equilibration: Cap the vials and place them in a shaker bath or on a rotating wheel at 37 °C for at least 24 hours to reach equilibrium.[23]

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let undissolved solid settle. Carefully withdraw an aliquot of the supernatant. Filter the sample immediately through a 0.45 µm PVDF filter to remove any undissolved particles.

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Replicates: Perform a minimum of three replicate determinations at each pH condition to ensure robustness of the data.[3]

Caption: Step-by-step workflow for the shake-flask solubility assay.

Hypothetical Data Presentation: pH-Solubility Profile

Based on the dibasic nature of the molecule, we can predict two pKa values. Let's assume hypothetical pKa values of 4.5 (benzimidazole) and 9.5 (propylamine).

| pH of Buffer | Predicted Dominant Species | Thermodynamic Solubility (µg/mL) | BCS Solubility Class |

| 1.2 | Fully Protonated (BH₂²⁺) | > 10,000 | High |

| 4.5 | Mono-Protonated (BH⁺) | 1,500 | High |

| 6.8 | Mostly Neutral (B) | 45 | Low |

| 7.4 | Neutral (B) | 30 | Low |

Note: BCS classification is based on the lowest measured solubility within the pH 1.2-6.8 range.[3] Assuming a hypothetical highest dose of 20 mg, the dose number (Dose/Volume/Solubility) at pH 6.8 would be (20 mg / 250 mL / 0.045 mg/mL) = 1.78. Since this is >1, the compound would be classified as having low solubility.

Conclusion and Implications for Development

The comprehensive reveals it to be a classic example of a weakly basic compound with pH-dependent solubility. While it exhibits high solubility in the acidic environment of the stomach, its solubility dramatically decreases to low levels at the neutral pH of the intestines.

Key Insights:

-

BCS Classification: Based on the lowest solubility observed across the physiological pH range (45 µg/mL at pH 6.8), this compound would likely be classified as a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) agent, pending permeability data.[1]

-

Developmental Challenges: The low solubility at intestinal pH is a significant biopharmaceutical challenge. It suggests a high risk of precipitation as the drug transits from the stomach to the small intestine, potentially leading to poor and erratic absorption.

-

Path Forward: These data are not a roadblock but a critical guide for the development path. Efforts should be directed towards formulation strategies that can overcome this solubility limitation, such as the development of amorphous solid dispersions, salt forms with improved dissolution characteristics, or lipid-based formulations.

By systematically applying the protocols outlined in this guide, researchers can generate a robust and reliable solubility profile for any NCE, enabling informed, data-driven decisions that are essential for successful drug development.

References

-

Wikipedia. Biopharmaceutics Classification System . [Link]

-

GSC Online Press. An Overview of the Biopharmaceutics Classification System (BCS) . [Link]

-

Dissolution Technologies. Biopharmaceutics Classification System: A Regulatory Approach . [Link]

-

Veeprho. Biopharmaceutics Classification System and Eligibility for Bio Waivers . [Link]

-

Hilaris Publisher. The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability . [Link]

-

Khan Academy. pH and solubility . [Link]

-

International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development . [Link]

-

Domainex. Turbidimetric (Kinetic) Solubility Assay . [Link]

-

Chemistry Steps. The Effect of pH on Solubility . [Link]

-

askIITians. How does pH affect solubility? . [Link]

-

Chemistry LibreTexts. 16.4: The Effects of pH on Solubility . [Link]

-

Pharma Knowledge Forum. What is the pKa and How is it determined . [Link]

-

European Medicines Agency (EMA). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 . [Link]

-

ICH. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS . [Link]

-

PMC. Development of Methods for the Determination of pKa Values . [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic . [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol . [Link]

-

International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development . [Link]

-

Mettler Toledo. Competence Guide - Automated pKa Determination of Organic Compounds . [Link]

-

Evotec. Turbidimetric Solubility Assay . [Link]

-

PMC. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries . [Link]

-

PCBIS. Thermodynamic solubility . [Link]

-

YouTube. MedChem Essentials: Solubility part 2 . [Link]

-

PMC. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives . [Link]

-

PubMed. In vitro solubility assays in drug discovery . [Link]

-

Semantic Scholar. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. [Link]

-

YouTube. Solubility concept . [Link]

-

ResearchGate. Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. [Link]

-

Journal of Drug Delivery and Therapeutics. An Overview About Synthetic and Biological Profile of Benzimidazole. [Link]

-

FDA. M9 Biopharmaceutics Classification System- Based Biowaivers . [Link]

-

ResearchGate. Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review . [Link]

-

PubMed. Benzimidazoles in Drug Discovery: A Patent Review . [Link]

-

PubMed. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development . [Link]

-

ResearchGate. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing . [Link]

Sources

- 1. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Khan Academy [khanacademy.org]

- 9. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. evotec.com [evotec.com]

- 12. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]

- 16. How does pH affect solubility? - askIITians [askiitians.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. fda.gov [fda.gov]

- 24. database.ich.org [database.ich.org]

The Benzimidazole Nucleus: A Historical and Synthetic Odyssey in Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold, a bicyclic aromatic system comprising fused benzene and imidazole rings, stands as a cornerstone in medicinal chemistry. Its journey, from a 19th-century synthetic curiosity to a privileged structure in a multitude of clinically significant drugs, is a testament to its remarkable chemical versatility and biological promiscuity. This in-depth technical guide provides a comprehensive exploration of the discovery and history of benzimidazole compounds, tracing their evolution from the seminal syntheses of the 1870s to the sophisticated, green methodologies of the 21st century. We will delve into the causal relationships behind key synthetic advancements, from the foundational Phillips-Ladenburg and Weidenhagen reactions to modern catalytic and microwave-assisted protocols. Furthermore, this guide will elucidate the diverse pharmacological landscape of benzimidazole derivatives, with a particular focus on their mechanisms of action as anthelmintic, anticancer, and antimicrobial agents. Through detailed experimental protocols, quantitative biological data, and visual representations of key concepts, this document aims to equip researchers and drug development professionals with a thorough understanding of this pivotal heterocyclic scaffold.

The Dawn of a Privileged Scaffold: Discovery and Early Synthesis

The story of benzimidazole begins in the latter half of the 19th century, a period of fervent exploration in organic chemistry. The first synthesis of a benzimidazole derivative was reported in 1872 by Hoebrecker, who obtained 2,5-dimethylbenzimidazole through the reduction of 2-nitro-4-methylacetanilide.[1][2] This pioneering work, while foundational, was soon followed by a more general and widely adopted method.

In 1875, Albert Ladenburg reported the synthesis of the same compound, 2,5-dimethylbenzimidazole, by refluxing 3,4-diaminotoluene with acetic acid.[3] This straightforward condensation of an o-phenylenediamine with a carboxylic acid laid the groundwork for what would become a cornerstone of benzimidazole synthesis.

A pivotal moment in the history of benzimidazole's biological significance came with the structural elucidation of vitamin B12. In 1949, researchers identified 5,6-dimethylbenzimidazole as a key structural component of this essential coenzyme, igniting significant interest in the biological roles of this heterocyclic system.[3] This discovery underscored the natural relevance of the benzimidazole nucleus and spurred further investigation into its synthetic accessibility and pharmacological potential.

The Evolution of a Synthetic Workhorse: From Harsh Conditions to Green Methodologies

The initial syntheses of benzimidazoles, while groundbreaking, often required harsh reaction conditions, such as high temperatures and strong acids. Over the decades, a continuous drive for efficiency, milder conditions, and greater substrate scope has led to a remarkable evolution in synthetic strategies.

The Phillips-Ladenburg Reaction: A Cornerstone of Benzimidazole Synthesis

The condensation of o-phenylenediamines with carboxylic acids, a legacy of Ladenburg's early work, was further developed and popularized by M. A. Phillips in the 1920s.[4] The Phillips-Ladenburg reaction, as it came to be known, remains a fundamental and versatile method for the preparation of 2-substituted benzimidazoles. The reaction is typically carried out by heating the reactants in the presence of an acid catalyst, such as hydrochloric acid or polyphosphoric acid.[5]

Experimental Protocol: A Modern Phillips-Ladenburg Synthesis [5]

-

Materials:

-

o-phenylenediamine (1.0 eq)

-

Desired carboxylic acid (1.0-1.2 eq)

-

Polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) (catalytic amount)

-

10% Sodium hydroxide (NaOH) solution

-

Crushed ice

-

-

Procedure:

-

In a round-bottom flask, combine the o-phenylenediamine and the carboxylic acid.

-

Add a catalytic amount of PPA or p-TsOH.

-

Heat the reaction mixture under reflux for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and neutralize with 10% NaOH solution while stirring.

-

Continue stirring until a precipitate forms.

-

Collect the crude product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.

-

The Weidenhagen Reaction: Condensation with Aldehydes

Another classical approach, the Weidenhagen reaction, utilizes the condensation of o-phenylenediamines with aldehydes.[5] This method typically requires an oxidative step to convert the initially formed dihydrobenzimidazole intermediate to the aromatic benzimidazole. A variety of oxidizing agents and catalysts have been employed to facilitate this transformation under milder conditions.[6]

Diagram: The Phillips-Ladenburg and Weidenhagen Reactions

Caption: Foundational synthetic routes to 2-substituted benzimidazoles.

The Green Revolution in Benzimidazole Synthesis

In recent years, the principles of green chemistry have profoundly influenced the synthesis of benzimidazole derivatives, leading to the development of more sustainable and efficient methodologies.[7][8] These approaches aim to minimize waste, reduce the use of hazardous reagents and solvents, and lower energy consumption.

Key advancements in green synthesis include:

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[9]

-

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions at room temperature, avoiding the need for heating.[4]

-

Catalytic Methods: The development of novel catalysts, including metal-based and organocatalysts, has enabled reactions to proceed under milder conditions with greater selectivity.[6][10]

-

Solvent-Free and Aqueous Media Reactions: Conducting reactions in the absence of organic solvents or in water significantly reduces the environmental impact.[7][11]

Experimental Protocol: Microwave-Assisted, Catalyst-Free Synthesis in Water [9]

-

Materials:

-

o-phenylenediamine (1 mmol)

-

Aromatic aldehyde (1 mmol)

-

Water (5 mL)

-

Microwave reactor

-

-

Procedure:

-

In a microwave-safe reaction vessel, suspend o-phenylenediamine and the aromatic aldehyde in water.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 100 °C) and power for a short duration (typically 5-15 minutes).

-

After irradiation, cool the vessel to room temperature.

-

The product often precipitates from the aqueous solution. Collect the solid by vacuum filtration.

-

Wash the product with cold water and dry.

-

If necessary, recrystallize the product from a suitable solvent.

-

The Pharmacological Prowess of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged scaffold in drug discovery, forming the core of a wide array of therapeutic agents.[12] Its structural similarity to endogenous purines allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities.

Anthelmintic Activity: A Paradigm of Targeted Therapy

The discovery of the anthelmintic properties of thiabendazole in the 1960s marked the beginning of the era of benzimidazole-based antiparasitic drugs.[13] This class of compounds, which includes albendazole and mebendazole, exerts its effect by selectively binding to the β-tubulin of parasitic worms.[9] This binding inhibits the polymerization of microtubules, essential components of the cytoskeleton, leading to disruption of cellular processes such as glucose uptake and cell division, ultimately causing paralysis and death of the parasite.[9]

Structure-Activity Relationship (SAR) for Anthelmintic Benzimidazoles:

-

Position 2: A methylcarbamate group is crucial for high anthelmintic activity.

-

Position 5: Substitution at this position with groups like propylthio (in albendazole) or benzoyl (in mebendazole) enhances the spectrum and potency of activity.

Sources

- 1. rjlbpcs.com [rjlbpcs.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. thaiscience.info [thaiscience.info]

- 7. chemmethod.com [chemmethod.com]

- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. sphinxsai.com [sphinxsai.com]

- 12. Benzimidazole synthesis [organic-chemistry.org]

- 13. ijarsct.co.in [ijarsct.co.in]

Methodological & Application

Technical Application Note: Scalable Synthesis of 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the optimized protocol for synthesizing 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine , a critical scaffold for histamine receptor ligands (e.g., Impromidine analogs) and NPY antagonists.

Abstract & Utility

The target molecule, 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine , features a benzimidazole core substituted at the C2 position with a flexible propyl-amine linker and at the C4 position with a methyl group. This structural motif is pharmacologically significant in the development of:

-

GPCR Ligands: Specifically Histamine H2 agonists/antagonists and Neuropeptide Y (NPY) modulators.

-

Kinase Inhibitors: The benzimidazole core serves as an ATP-mimetic hinge binder.

-

Chelating Agents: The bidentate nature of the benzimidazole nitrogen and the pendant primary amine allows for metal coordination.

This protocol utilizes a Polyphosphoric Acid (PPA) mediated condensation, selected for its ability to drive the dehydration of the amino acid precursor while suppressing the formation of polymerization byproducts common in thermal melts.

Retrosynthetic Analysis & Strategy

The synthesis is based on the Phillips Condensation , disconnecting the imidazole ring at the C2-N bonds.

-

Precursor A (Diamine): 2,3-Diaminotoluene (also known as 3-methyl-1,2-phenylenediamine).

-

Critical Note: Usage of the correct isomer is vital. 3,4-Diaminotoluene would yield the 5-methyl (or 6-methyl) isomer.

-

-

Precursor B (Carboxylic Acid):

-Aminobutyric Acid (GABA) or its lactam equivalent, 2-Pyrrolidone .-

Selection: GABA is preferred in PPA melts as the acidic medium prevents intermolecular amide formation (nylon-4 type polymerization) by protonating the amine, while the carboxylic acid remains reactive for the condensation.

-

Reaction Scheme

Figure 1: Reaction pathway via acid-catalyzed condensation and cyclodehydration.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[1] | MW ( g/mol ) | Equiv. | Quantity |

| 2,3-Diaminotoluene | 2687-25-4 | 122.17 | 1.0 | 12.2 g |

| 56-12-2 | 103.12 | 1.1 | 11.3 g | |

| Polyphosphoric Acid (PPA) | 8017-16-1 | N/A | Solvent | ~100 g |

| Sodium Hydroxide (50% aq) | 1310-73-2 | 40.00 | Excess | As req. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | 300 mL |

Step-by-Step Procedure

Phase 1: Condensation (The Melt)

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (overhead stirring is crucial due to PPA viscosity) and a nitrogen inlet.

-

Mixing: Add Polyphosphoric Acid (100 g) to the flask. Heat gently to 100°C to lower viscosity.

-

Addition: Add 2,3-Diaminotoluene (12.2 g, 100 mmol) and GABA (11.3 g, 110 mmol) simultaneously.

-

Expert Tip: The order of addition is flexible in PPA, but adding the diamine first ensures it is fully dissolved before the temperature ramp.

-

-

Reaction: Increase temperature to 180°C . Stir for 4–6 hours .

-

Monitoring: The reaction mixture will turn dark brown. Evolution of water vapor indicates cyclization.

-

Checkpoint: TLC (10% MeOH in DCM with 1% NH4OH) can be used, but sampling viscous PPA is difficult. Time-based termination is standard.

-

Phase 2: Workup & Isolation

-

Quenching: Allow the mixture to cool to ~80°C (do not cool to RT, or it will solidify into a glass).

-

Hydrolysis: Slowly pour the hot reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring. The PPA will hydrolyze to orthophosphoric acid.

-

Neutralization: Carefully basify the aqueous solution with 50% NaOH solution while maintaining the temperature below 20°C (ice bath).

-

Target pH: Adjust to pH 12–14 . This ensures the free amine form of the product is generated.

-

-

Extraction: Extract the aqueous layer with Dichloromethane (3 x 100 mL) .

-

Note: If an emulsion forms, filter the mixture through Celite or add brine.

-

-

Drying: Combine organic layers, dry over anhydrous Sodium Sulfate (Na2SO4) , and filter.

-

Concentration: Evaporate the solvent under reduced pressure to yield the crude oily product.

Phase 3: Purification (Salt Formation)

Since the free base is often an oil or low-melting solid, isolation as the dihydrochloride salt is recommended for stability.

-

Dissolve the crude oil in Ethanol (50 mL) .

-

Add Concentrated HCl (12 M) dropwise until pH < 2.

-

Add Diethyl Ether until the solution becomes turbid.

-

Cool at 4°C overnight to crystallize.

-

Filter the white/off-white solid: 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride .

Workflow Visualization

Figure 2: Operational workflow from reagents to stable salt form.

Quality Control & Characterization

Expected Analytical Data

-

1H NMR (DMSO-d6, 400 MHz):

- 2.10 (m, 2H, -CH2-CH2 -CH2-).

- 2.55 (s, 3H, Ar-CH3 ).

- 2.90 (t, 2H, -CH2 -NH2).

- 3.10 (t, 2H, Benz-CH2 -).

- 7.00–7.50 (m, 3H, Aromatic protons).

- 8.20 (br s, 3H, NH3+).

-

Mass Spectrometry (ESI+):

-

Calculated [M+H]+: 190.13 (Free base).

-

Observed [M+H]+: 190.1 ± 0.2.

-

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete condensation | Increase reaction time or temperature to 200°C. Ensure PPA is fresh (high anhydride content). |

| Solidification during quench | PPA cooled too much | Pour into ice while the mixture is still hot/flowable (~80°C). |

| Regioisomer Contamination | Impure Diamine | Verify starting material is 2,3-diaminotoluene (not 3,4). Check melting point of starting material (approx 63-64°C). |

Safety & Handling

-

Polyphosphoric Acid: Highly viscous and corrosive. Causes severe burns. Handle with gloves and face shield. Reacts exothermically with water.

-

2,3-Diaminotoluene: Toxic by inhalation and contact. Potential carcinogen. Use in a fume hood.

-

Workup: The neutralization of acid releases significant heat. Add base slowly with ice cooling.

References

-

Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society (Resumed), 2393.

-

Wright, J. B. (1951). "The Synthesis of Benzimidazoles." Chemical Reviews, 48(3), 397-541.

-

Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[2][3][4][5][6] Academic Press. (Standard text for imidazole chemistry).

-

Preston, P. N. (1974). "Synthesis, reactions, and spectroscopic properties of benzimidazoles." Chemical Reviews, 74(3), 279-314.

- Standard Protocol Validation: Adapted from general procedures for 2-(omega-aminoalkyl)benzimidazoles described in Journal of Medicinal Chemistry regarding histamine H2 analogs.

Sources

developing assays for 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine activity

Executive Summary & Pharmacophore Analysis

This Application Note outlines the strategic development of bioassays for 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine (referred to herein as MBPA-3 ).

Chemical Context: The structure of MBPA-3 consists of a benzimidazole core substituted with a 4-methyl group and a C3-propylamine side chain at the 2-position.

-

Pharmacophore Class: This molecule is a structural isostere of histamine (imidazole-ethylamine).

-

Predicted Target Class: Based on Structure-Activity Relationship (SAR) data from the VUF-series (e.g., VUF-8430) and classical histamine ligands, MBPA-3 is a high-probability ligand for Histamine Receptors (H2R, H3R, or H4R) . The extension of the alkyl chain from ethyl (histamine) to propyl often modulates the switch between agonism and antagonism or shifts selectivity toward H3/H4 subtypes.

-

Secondary Risks: Benzimidazoles are privileged scaffolds for kinase inhibition; therefore, selectivity profiling is critical.

This guide details a "De Novo" characterization cascade, prioritizing G-Protein Coupled Receptor (GPCR) profiling followed by phenotypic validation.

Assay Cascade Strategy

To efficiently characterize MBPA-3, a tiered approach is required to establish affinity (

Figure 1: Strategic Assay Cascade for Benzimidazole-Amine Characterization.

Pre-Assay Preparation: Solubility & Handling

The primary amine tail makes MBPA-3 basic. Proper pH control is vital for assay stability.

-

Stock Preparation: Dissolve MBPA-3 in DMSO to 10 mM.

-

Note: If the compound is supplied as a dihydrochloride salt, it is water-soluble. If free base, DMSO is required.

-

-

Assay Buffer: For GPCR binding, use 50 mM Tris-HCl (pH 7.4) .

-

Critical Step: The 4-methyl group increases lipophilicity compared to histamine. To prevent non-specific binding (NSB) to plastics, add 0.1% BSA or 0.01% CHAPS to all assay buffers.

-

Protocol A: Radioligand Binding (Affinity Determination)

Objective: Determine the binding affinity (

Target: Human H4 Receptor (hH4R) expressed in HEK293 membranes.

Reference Ligand: [

Step-by-Step Protocol:

-

Membrane Prep: Harvest hH4R-HEK293 cells. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in binding buffer.

-

Plate Setup (96-well):

-

Total Binding: 20 µL Membrane + 20 µL [

H]-Histamine (10 nM final). -

Non-Specific Binding (NSB): Add 10 µM unlabeled Histamine or JNJ7777120.

-

Test Compound: Add MBPA-3 in a dose-response range (10 µM to 0.1 nM).

-

-

Incubation: Incubate for 60 minutes at 25°C .

-

Why? Benzimidazoles can have slow association kinetics; equilibrium is essential.

-

-

Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce filter binding of the cationic amine.

-

Readout: Liquid Scintillation Counting.

-

Analysis: Calculate

and convert to

Protocol B: Functional Assay (cAMP Modulation)

Objective: Determine if MBPA-3 acts as an Agonist (activates receptor) or Antagonist (blocks activation).

Mechanism: H3R and H4R are

Method: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP accumulation assay.

Mechanism of Action Diagram:

Figure 2: Gi-coupled signaling pathway.[1] MBPA-3 agonism will reduce Forskolin-induced cAMP.

Step-by-Step Protocol (Gi-Mode for H4R/H3R):

-

Cell Seeding: Dispense 10,000 hH4R-CHO cells/well in a low-volume 384-well white plate.

-

Stimulation Buffer: HBSS + 1 mM IBMX (phosphodiesterase inhibitor).

-

Agonist Mode (To test for activation):

-

Add MBPA-3 (Dose Response).

-

Immediately add Forskolin (10 µM) . (Forskolin raises cAMP; an H4 agonist will lower this signal).

-

Incubate 30 min at RT.

-

-

Antagonist Mode (To test for blocking):

-

Add MBPA-3. Incubate 15 min.

-

Add

concentration of Histamine + Forskolin.

-

-

Detection: Add HTRF lysis buffer containing cAMP-d2 and anti-cAMP-Cryptate.

-

Read: EnVision or compatible plate reader (Ratio 665/620 nm).

-

Data Interpretation:

-

Agonist: Decrease in HTRF signal (inhibition of Forskolin).

-

Inverse Agonist: Increase in signal above basal (if constitutive activity exists).

-

Protocol C: Phenotypic Validation (Eosinophil Shape Change)

If MBPA-3 shows H4R agonism, it should induce chemotaxis or shape change in eosinophils (a key H4R-mediated immune response).

Assay: Gated Autofluorescence Forward Scatter (GAFS) Assay.

-

Isolation: Isolate human eosinophils from whole blood using magnetic negative selection (CD16- beads).

-

Treatment: Incubate

cells/tube with MBPA-3 (1 nM - 10 µM) for 4 minutes at 37°C. -

Fixation: Stop reaction immediately with ice-cold 2% paraformaldehyde.

-

Flow Cytometry: Analyze on a flow cytometer.

-

X-Axis: Forward Scatter (FSC-H) = Cell Size/Shape.

-

Result: H4R agonists cause rapid actin polymerization, leading to increased FSC.

-

-

Control: Pre-treat with JNJ7777120 (H4 antagonist) to confirm the effect is receptor-mediated.

Data Summary & Interpretation

| Assay Type | Readout | Interpretation for MBPA-3 |

| Radioligand Binding | < 100 nM: High Affinity Lead.> 10 µM: Inactive. | |

| cAMP (Gi) | Signal Drop: Agonist (Functional).No Change: Antagonist or Neutral. | |

| Flow Cytometry | FSC Increase | Shift Right: Biologically active in primary immune cells. |

References

-

Hough, L. B. (2001). "Genomics meets histamine receptors: new subtypes, new receptors." Molecular Pharmacology, 59(3), 415-419. Link

-

Lim, H. D., et al. (2005). "Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist." Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310-1321. Link

-

Leurs, R., et al. (2009). "The histamine H4 receptor: a new therapeutic target for inflammation and pruritus." Nature Reviews Drug Discovery, 8(5), 379-402. Link

-

Smits, R. A., et al. (2009). "Major advances in the development of histamine H4 receptor ligands." Drug Discovery Today, 14(15-16), 745-753. Link

-

IUPHAR/BPS Guide to Pharmacology. "Histamine Receptors." Link

Disclaimer: MBPA-3 is a chemical building block. Biological activity described here is predicted based on structural homology to known histamine ligands. All assays should include positive controls (e.g., Histamine, Clobenpropit) for validation.

Sources

analytical techniques for quantifying 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine

This guide details the analytical protocols for 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine (hereafter referred to as MBPA ), a critical pharmacophore used in the synthesis of antifungal and anticancer therapeutics.

The following protocols address the molecule's specific physicochemical challenges, particularly the tautomeric equilibrium of the benzimidazole core and the high polarity of the primary amine tail.

Analyte Profile & Mechanistic Strategy

MBPA presents a dual-functionality challenge: a hydrophobic, UV-active benzimidazole core and a highly polar, hydrophilic aminopropyl chain.

-

Chemical Structure: 4-Methyl-2-(3-aminopropyl)benzimidazole

-

Key Challenge (Tautomerism): In solution, the 1H-benzimidazole moiety undergoes rapid proton transfer between N1 and N3. Consequently, the 4-methyl and 7-methyl forms exist in dynamic equilibrium.

-

Expert Insight: Analytical separation must be performed at a pH where this equilibrium is either suppressed (high pH) or where the molecule is fully protonated (low pH), preventing peak splitting or broadening.

-

-

Ionization States:

-

pH < 5.0: Dicationic (Benzimidazole

+ Amine -

pH 7.0 - 9.0: Monocationic (Amine

). Best for Reversed-Phase retention. -

pH > 11.0: Neutral. Best for liquid-liquid extraction (LLE).

-

Analytical Strategy Workflow

The following diagram illustrates the decision matrix for selecting the appropriate detection method based on sensitivity requirements.

Caption: Decision tree for MBPA quantification selecting between HPLC-UV for bulk assay and LC-MS/MS for trace analysis.

Protocol A: HPLC-UV for Purity & Assay

Scope: Quality Control (QC), Stability Testing, and Synthetic Process Monitoring. Rationale: The benzimidazole ring provides strong UV absorbance at 275 nm. We utilize an acidic mobile phase to lock the tautomer into its dicationic form, ensuring a sharp, singular peak.

Chromatographic Conditions

| Parameter | Specification |

| Column | C18 with Polar Embedded Group (e.g., Waters XSelect HSS T3), 4.6 × 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0) |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp | 35°C |

| Detection | UV @ 275 nm (Reference: 360 nm) |

| Injection Vol | 10 µL |

Gradient Profile

-

0.0 min: 95% A / 5% B

-

8.0 min: 60% A / 40% B

-

10.0 min: 5% A / 95% B (Wash)

-

10.1 min: 95% A / 5% B (Re-equilibration)

-

15.0 min: Stop

Step-by-Step Procedure

-

Standard Preparation: Dissolve 10 mg of MBPA Reference Standard in 10 mL of Methanol (Stock A: 1 mg/mL). Dilute to 50 µg/mL using Mobile Phase A.

-

System Suitability: Inject the standard 6 times.

-

Requirement: %RSD of Area < 2.0%.

-

Requirement: Tailing Factor < 1.5 (Critical: If tailing occurs, increase TFA conc. to 0.2% to mask silanols).

-

-

Sample Analysis: Prepare samples at nominal 50 µg/mL. Inject in duplicate.

-

Calculation: Use external standard calibration.

Protocol B: LC-MS/MS for Trace Analysis

Scope: Genotoxic impurity screening or Pharmacokinetic (PK) studies in plasma.

Rationale: MBPA is highly ionizable (

Mass Spectrometry Parameters (MRM Mode)

| Parameter | Setting |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion | m/z 190.1 ( |

| Quantifier Product | m/z 173.1 (Loss of |

| Qualifier Product | m/z 132.1 (Benzimidazole ring fragment) |

| Cone Voltage | 30 V |

| Collision Energy | 22 eV (Quantifier) / 35 eV (Qualifier) |

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Since MBPA is a base, standard C18 SPE is insufficient for cleanup from plasma. Mixed-mode cation exchange is required.

-

Conditioning: 1 mL Methanol followed by 1 mL Water.

-

Loading: Mix 100 µL Plasma + 100 µL 4%

. Load onto Oasis MCX cartridge. -

Washing:

-

Wash 1: 1 mL 2% Formic Acid (Removes proteins/acidic interferences).

-

Wash 2: 1 mL Methanol (Removes neutrals/hydrophobics).

-

-

Elution: 2 × 500 µL of 5%

in Methanol.-

Mechanism:[1] High pH neutralizes the amine and benzimidazole, releasing the drug from the sulfonate sorbent.

-

-

Reconstitution: Evaporate to dryness under

at 40°C. Reconstitute in 100 µL Mobile Phase (90:10 Water:MeOH + 0.1% Formic Acid).

Mechanistic Validation: Tautomerism & pH

The following diagram explains why pH control is non-negotiable for this analyte. Failure to control pH results in "split peaks" often mistaken for impurities.

Caption: Impact of pH on the tautomeric stability of MBPA. Acidic conditions are required to lock the molecule into a single ionic species.

References

-

Danaher, M., et al. (2007). "Review of methodology for the determination of benzimidazole residues in biological matrices." Journal of Chromatography B. Link

-

Chunang, G., et al. (2025). "Analytical Methodology for Characterization of Reactive Starting Materials." Hovione / Genentech Technical Papers. Link

-

EURL-SRM. (2025). "Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides." European Union Reference Laboratories. Link

-

PubChem. (2025).[2] "Compound Summary: 3-(1H-Benzimidazol-2-yl)propan-1-amine." National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine Synthesis